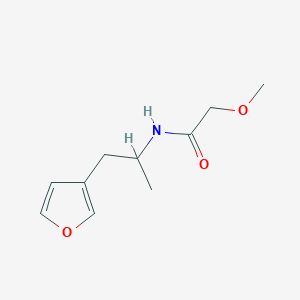

N-(1-(furan-3-yl)propan-2-yl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

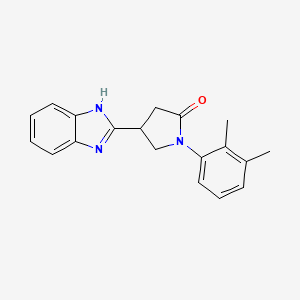

Molecular Structure Analysis

The molecular structure of Xanomeline includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen.Physical And Chemical Properties Analysis

Xanomeline is a yellow crystalline powder with a molecular weight of 337.42 g/mol. Its chemical formula is C21H23NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the compound’s structure contributes to its therapeutic efficacy, inspiring the development of new antibacterial agents to combat microbial resistance .

Green Chemistry Synthesis

The compound has potential applications in green chemistry, particularly in the synthesis of chiral heterocyclic alcohols. These alcohols serve as important precursors for pharmaceutical medicines and natural products. The biocatalytic synthesis of such compounds is an environmentally friendly method that aligns with the principles of green chemistry .

Agriculture and Pest Control

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide may have applications in agriculture, specifically in pest control. By exploring its potential, it could improve crop yields and reduce the reliance on traditional pesticides, contributing to sustainable agricultural practices.

Drug Delivery Systems

The development of new formulations for drug delivery is another area where this compound could be significant. Enhancing the efficacy of drugs through better delivery systems is a key focus in pharmaceutical research, and furan derivatives can play a role in this field.

Antifungal Applications

Research has also indicated that furan derivatives can inhibit the growth of fungi, such as Candida albicans. This opens up possibilities for the compound’s use in antifungal treatments, addressing infections caused by yeast-like fungi .

Receptor-Selective Ligands

The compound’s structure makes it a candidate for the discovery of new M3 receptor-selective ligands. This specificity could reduce peripheral side effects, making it valuable in the development of safer pharmaceuticals.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Furan derivatives are known to have diverse pharmacokinetic properties .

Result of Action

Furan derivatives are known to have a wide range of biological and pharmacological effects .

Action Environment

The action of furan derivatives can be influenced by various environmental factors .

Future Directions

properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)5-9-3-4-14-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZCJWWRACUDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)